Trifluoroacetamidoacetone
Description
Trifluoroacetamidoacetone is a fluorinated organic compound characterized by a trifluoroacetamido (-NHCOCF₃) group attached to an acetone backbone (CH₃COCH₂-). This structure imparts unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl group, which enhances stability and reactivity compared to non-fluorinated analogs.
The compound’s synthesis likely involves reactions between trifluoroacetic anhydride and aminoacetone derivatives, analogous to methods used for preparing fluorinated phosphazenes (e.g., dispirophosphazenes in ). Such reactions typically proceed via nucleophilic substitution or condensation, leveraging the high electrophilicity of trifluoroacetyl groups .
Properties
Molecular Formula |
C5H6F3NO2 |
|---|---|
Molecular Weight |
169.10 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-oxopropyl)acetamide |
InChI |
InChI=1S/C5H6F3NO2/c1-3(10)2-9-4(11)5(6,7)8/h2H2,1H3,(H,9,11) |
InChI Key |
MPCCFIWJOAALLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Trifluoroacetamidoacetone belongs to a broader class of acetamido ketones. Key analogues include:
Physicochemical Properties
The trifluoroacetamido group significantly alters properties compared to non-fluorinated counterparts:
| Property | This compound (Inferred) | Acetamidoacetone | Chloroacetamidoacetone |
|---|---|---|---|
| Boiling Point | ~150–170°C (est.) | ~200–220°C | ~180–200°C |
| Solubility | Moderate in polar solvents | High in polar solvents | Low in polar solvents |
| Electron-Withdrawing Effect | Strong (CF₃ group) | Weak (CH₃ group) | Moderate (Cl group) |
| Stability | High (resistant to hydrolysis) | Moderate | Low |
Notes:
- The lower boiling point of this compound compared to Acetamidoacetone arises from reduced hydrogen bonding due to fluorine’s electronegativity .
- Enhanced stability against hydrolysis is attributed to the strong inductive effect of the CF₃ group, as seen in TFAA .
Research Findings and Limitations
Knowledge Gaps
Direct data on this compound’s toxicity, biodegradability, and industrial scale production are absent in the provided evidence. Further studies are needed to address these gaps.
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